Fmoc-N-Me-Phe-OH

Description

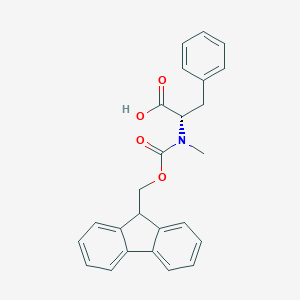

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBROUWPNYVBLFO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77128-73-5 | |

| Record name | (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino]-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Fmoc-N-Me-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-N-α-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this N-methylated amino acid derivative is paramount for its effective use in the synthesis of modified peptides with enhanced pharmacokinetic properties. This document details its solubility in various organic solvents, provides experimental protocols for solubility determination and its application in SPPS, and includes visualizations to illustrate key workflows.

Core Concepts: The Importance of Solubility in Peptide Synthesis

The solubility of protected amino acids is a critical parameter in solid-phase peptide synthesis. Inadequate solubility can lead to several issues, including:

-

Incomplete coupling reactions: If the amino acid is not fully dissolved, its concentration in the reaction solution will be lower than intended, leading to inefficient coupling to the growing peptide chain on the solid support.

-

Precipitation and clogging: Poorly soluble amino acids can precipitate out of solution, leading to clogging of lines and frits in automated peptide synthesizers.

-

Inaccurate concentration determination: Undissolved material can lead to errors in determining the actual concentration of the amino acid solution, affecting the stoichiometry of the coupling reaction.

N-methylation of amino acids, while offering significant advantages such as increased proteolytic stability and improved membrane permeability of the resulting peptide, can sometimes influence solubility. Therefore, a thorough understanding of the solubility profile of this compound is essential for optimizing peptide synthesis protocols.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various common organic solvents. It is important to note that specific quantitative data for a broad range of solvents is not extensively published. The data presented here is compiled from chemical supplier information and related scientific literature.

| Solvent | Chemical Formula | Solvent Type | Quantitative Solubility | Qualitative Solubility | Citation(s) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~150 - 200 mg/mL | Clearly Soluble | [1][2] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 10 mM (~4 mg/mL) | Soluble | [3] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Data not available | Likely Soluble | [4][5] |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Data not available | Likely Soluble | [6][7] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Data not available | Likely Poorly Soluble | |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Data not available | Likely Poorly Soluble | |

| Methanol (MeOH) | CH₄O | Polar Protic | Data not available | Likely Poorly Soluble | |

| Ethanol (EtOH) | C₂H₆O | Polar Protic | Data not available | Likely Poorly Soluble | |

| Water | H₂O | Polar Protic | Insoluble | Insoluble | [4] |

Note: The qualitative solubility in NMP and DCM is inferred from the common use of these solvents in SPPS and the known solubility of the parent compound, Fmoc-Phe-OH.[4][5][6][7] For solvents where quantitative data is unavailable, it is recommended to perform solubility tests for specific applications.

Experimental Protocols

Protocol 1: Determination of Qualitative and Quantitative Solubility

This protocol outlines a general procedure for determining the solubility of this compound in a specific solvent.

Materials:

-

This compound (powder)

-

Selected solvent(s) of high purity

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks

-

Micro-pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis)

Procedure:

-

Qualitative Assessment (Visual Method):

-

Weigh approximately 10 mg of this compound into a small glass vial.

-

Add the selected solvent dropwise while continuously vortexing or stirring.

-

Observe the dissolution of the solid. Continue adding solvent until the solid is completely dissolved.

-

Record the approximate volume of solvent required to dissolve the known mass of the compound to get a rough estimate of solubility.

-

-

Quantitative Determination (Saturated Solution Method):

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the saturated solution at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (in which this compound is highly soluble, e.g., DMF) to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted sample by HPLC using a calibrated standard curve of this compound to determine its concentration in the saturated solution.

-

Calculate the solubility in mg/mL or mol/L.

-

Protocol 2: Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual coupling step for incorporating this compound into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and DIPEA (2 equivalents relative to the amino acid) to the amino acid solution.

-

Allow the activation to proceed for a few minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove any unreacted reagents.

-

Confirmation of Coupling (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction. Note that the Kaiser test will not work for the secondary amine of the newly coupled N-methylated residue.

Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the experimental protocols described above.

Conclusion

This compound exhibits excellent solubility in DMF, the most common solvent for solid-phase peptide synthesis, and good solubility in other polar aprotic solvents like DMSO. For other organic solvents, its solubility is expected to be lower, and experimental verification is recommended. The provided protocols offer a framework for both determining the solubility of this important building block and for its successful incorporation into synthetic peptides. By understanding and applying this knowledge, researchers can optimize their peptide synthesis workflows, leading to higher yields and purities of target peptides with desirable N-methylated modifications.

References

- 1. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

Spectroscopic Characterization of Fmoc-N-Me-Phe-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(9-Fluorenylmethoxycarbonyl)-N-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH). Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes data from its close structural analog, Fmoc-Phe-OH, as a reference point and provides expert analysis on the expected spectral differences arising from N-methylation. This document also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the characterization of this and similar molecules.

Introduction

This compound is an N-methylated amino acid derivative widely used in solid-phase peptide synthesis. The N-methyl group is a crucial modification in peptide drug design as it can enhance metabolic stability, improve cell permeability, and modulate the conformational properties of the resulting peptide. Accurate spectroscopic characterization is a critical step in ensuring the quality and purity of this building block before its incorporation into peptide sequences.

Spectroscopic Data Summary

The following tables summarize the expected and reference spectroscopic data for this compound. The data for ¹H NMR, ¹³C NMR, and IR are based on the non-methylated analog, Fmoc-Phe-OH, with an analysis of the anticipated variations.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₅H₂₃NO₄ | [1][2][][4] |

| Molecular Weight | 401.45 g/mol | [1][2][][4] |

| Expected Ion (ESI+) | [M+H]⁺ | Calculated |

| m/z | 402.16 | Calculated |

Table 2: ¹H NMR Spectroscopic Data (Reference: Fmoc-Phe-OH)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm (Fmoc-Phe-OH) | Multiplicity | Assignment (Fmoc-Phe-OH) | Expected Shift/Change for this compound |

| ~12.8 | br s | COOH | No significant change expected. |

| 7.89 | d | NH | This signal will be absent. |

| 7.70 - 7.90 | m | 4H, Aromatic (Fmoc) | Minor shifts possible. |

| 7.20 - 7.45 | m | 9H, Aromatic (Fmoc & Phe) | Minor shifts possible. |

| 4.20 - 4.30 | m | CH, CH₂ (Fmoc) | Minor shifts possible. |

| 3.10 - 3.30 | m | β-CH₂ (Phe) | Minor shifts possible. |

| N/A | s | N-CH₃ | A new singlet is expected, likely in the 2.5 - 3.0 ppm range. |

Table 3: ¹³C NMR Spectroscopic Data (Reference: Fmoc-Phe-OH)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm (Fmoc-Phe-OH) | Assignment (Fmoc-Phe-OH) | Expected Shift/Change for this compound |

| ~173 | C=O (Carboxylic Acid) | Minor shift. |

| ~156 | C=O (Carbamate) | Minor shift. |

| ~144, 141 | Aromatic (Fmoc, quaternary) | Minor shifts. |

| ~138 | Aromatic (Phe, quaternary) | Minor shift. |

| 120 - 130 | Aromatic (Fmoc & Phe) | Minor shifts. |

| ~66 | CH₂ (Fmoc) | Minor shift. |

| ~56 | α-CH (Phe) | Shift expected due to N-methylation. |

| ~47 | CH (Fmoc) | Minor shift. |

| ~37 | β-CH₂ (Phe) | Minor shift. |

| N/A | N-CH₃ | A new signal is expected, likely in the 30 - 40 ppm range. |

Table 4: IR Spectroscopic Data (Reference: Fmoc-Phe-OH)

| Wavenumber (cm⁻¹) (Fmoc-Phe-OH) | Functional Group Assignment | Expected Change for this compound |

| ~3300 | N-H Stretch (Amide) | This band will be absent. |

| 3100 - 2500 | O-H Stretch (Carboxylic Acid) | No significant change expected. |

| ~3050 | C-H Stretch (Aromatic) | No significant change expected. |

| ~2950 | C-H Stretch (Aliphatic) | Intensity may increase due to the N-CH₃ group. |

| ~1720 | C=O Stretch (Carboxylic Acid) | Minor shift possible. |

| ~1690 | C=O Stretch (Carbamate) | Minor shift possible. |

| ~1530 | N-H Bend (Amide) | This band will be absent. |

| ~1450, 1480 | C=C Stretch (Aromatic) | No significant change expected. |

| ~1250 | C-O Stretch | No significant change expected. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube.[5][6] Common solvents for Fmoc-amino acids include DMSO-d₆ and CDCl₃.[7]

-

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), or reference the spectra to the residual solvent peak.[5]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

-

Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

-

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (a few mg) of this compound in a volatile solvent like methylene chloride or acetone.[8]

-

Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[8]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[8][9]

-

-

Sample Preparation (KBr Pellet):

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a clean salt plate.

-

Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of ~10 µg/mL with a solvent mixture compatible with ESI-MS, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.[11]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[12][13]

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The high-resolution measurement will provide an accurate mass that can be used to confirm the elemental formula.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a modified amino acid like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound. While direct experimental data is scarce, the use of data from the close analog Fmoc-Phe-OH, combined with a theoretical understanding of the effects of N-methylation, allows for a reliable characterization. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and other modified amino acids, ensuring their suitability for peptide synthesis and other applications in drug discovery and development.

References

- 1. This compound | Parasite | TargetMol [targetmol.com]

- 2. raybiotech.com [raybiotech.com]

- 4. peptide.com [peptide.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to Fmoc-N-Me-Phe-OH: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-methyl-L-phenylalanine (Fmoc-N-Me-Phe-OH), a critical building block in modern peptide science. This document details commercial suppliers, pricing, and purity levels to inform procurement decisions. Furthermore, it offers a detailed experimental protocol for the incorporation of this N-methylated amino acid into peptide sequences using solid-phase peptide synthesis (SPPS). Finally, it explores the significance of N-methylated peptides in modulating G-protein coupled receptor (GPCR) signaling pathways, with a specific focus on the Neuropeptide Y (NPY) receptor system, a key target in various physiological processes.

Commercial Suppliers and Pricing

The availability and cost of this compound are critical considerations for research and development. A variety of chemical suppliers offer this reagent at different purity levels and quantities. Below is a comparative summary of prominent commercial sources.

| Supplier | Product Name/Number | CAS Number | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD/EUR/GBP) |

| Key Organics | This compound | 77128-73-5 | 401.46 | >97% | 1 mg, 5 mg, 10 mg | £36.00 (1mg), £42.00 (5mg), £51.00 (10mg)[1] |

| Sigma-Aldrich (Novabiochem) | This compound | 77128-73-5 | 401.45 | ≥99.0% (sum of enantiomers, HPLC) | Inquire for pricing | Inquire for pricing |

| Bachem | This compound | 77128-73-5 | 401.46 | Inquire for pricing | 1g, 5g | €129.00 (1g), €493.00 (5g) |

| Chem-Impex | Fmoc-N-Me-D-Phe-OH | 138775-05-0 | 401.5 | ≥ 99% (HPLC)[2] | 1g, 5g, 10g | $106.96 (1g), $401.80 (5g), $750.52 (10g)[2] |

| RayBiotech | This compound | 77128-73-5 | 401.45 | 98%[3] | 5g, 25g, 100g | As low as $146.00 (5g)[3] |

| ChemPep | This compound | 77128-73-5 | Not specified | Inquire for pricing | Inquire for pricing | Inquire for pricing[4] |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. Purity data is as reported by the supplier.

The Role of N-Methylation in Peptide Drug Discovery

The incorporation of N-methylated amino acids, such as N-Me-Phe, into peptide sequences is a powerful strategy to enhance their therapeutic potential. This modification offers several key advantages:

-

Increased Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in-vivo half-life.

-

Improved Membrane Permeability: N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lower the energetic barrier for crossing cell membranes and improve oral bioavailability.

-

Conformational Control: The restriction of backbone flexibility can lock the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.

These properties make N-methylated peptides highly valuable in the development of novel therapeutics targeting a wide range of diseases.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Me-Phe

The following is a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating this compound, utilizing the widely adopted HATU-mediated coupling method.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA)

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Dry diethyl ether

-

Solid Phase Peptide Synthesis vessel

-

Shaker or vortexer

Synthesis Workflow

The overall workflow for the solid-phase synthesis is depicted in the diagram below.

Step-by-Step Procedure

Step 1: Resin Swelling

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Drain the solution.

Step 3: Washing

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Wash with IPA (2-3 times).

-

Wash again with DMF (3-5 times).

Step 4: Coupling of this compound

-

In a separate vial, dissolve this compound (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.

-

Add DIEA (8 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours. The coupling of N-methylated amino acids is often slower than their non-methylated counterparts, so a longer reaction time is recommended.[5]

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Bromophenol Blue test, as the Kaiser (ninhydrin) test is not effective for N-methylated amines.[5]

Step 5: Washing

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times).

-

Wash with DCM (2-3 times).

-

Wash with DMF (3-5 times).

Step 6: Chain Elongation

-

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Step 7: Final Fmoc Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Step 8: Final Washing

-

Wash the resin thoroughly with DMF, followed by DCM, and finally with methanol.

-

Dry the resin under vacuum.

Step 9: Cleavage and Deprotection

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

Step 10: Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge to pellet the peptide and discard the supernatant.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

Application in Modulating GPCR Signaling: The Neuropeptide Y Receptor System

N-methylated peptides are of particular interest in the modulation of G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a vast array of physiological processes and are major drug targets. The incorporation of N-methylated amino acids can influence the peptide's affinity and selectivity for different receptor subtypes.

A relevant example is the Neuropeptide Y (NPY) receptor system. NPY receptors (Y1, Y2, Y4, Y5) are GPCRs that play crucial roles in appetite regulation, anxiety, and other physiological functions.[6] The signaling cascade initiated by NPY receptor activation typically involves the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels through the Gαi subunit.[6]

The development of NPY receptor antagonists and agonists is a key area of research for treating obesity, anxiety disorders, and other conditions. The introduction of N-methyl-phenylalanine into NPY analogs can enhance their stability and receptor subtype selectivity, making them more effective and specific therapeutic agents.

References

The Strategic Role of N-Methylation in Optimizing Peptide Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic properties, including low metabolic stability and poor membrane permeability. N-methylation, the substitution of an amide hydrogen with a methyl group on the peptide backbone, is a powerful and widely adopted strategy to overcome these limitations. This modification induces significant conformational changes that can enhance proteolytic resistance, improve cell permeability, and modulate receptor binding affinity. This technical guide provides an in-depth analysis of the structural and functional consequences of peptide N-methylation, detailed experimental protocols for its implementation and evaluation, and a summary of quantitative data to inform rational peptide drug design.

Introduction: Overcoming the Hurdles of Peptide Therapeutics

Peptides represent a promising class of therapeutic agents due to their high target selectivity and biological activity, often mimicking natural ligands. However, their translation into effective drugs is frequently challenged by inherent weaknesses such as rapid degradation by proteases and an inability to cross cellular membranes.[1][2] Chemical modifications are therefore essential to enhance their drug-like properties. Among these, N-methylation of the peptide backbone has emerged as a premier strategy for improving stability, bioavailability, and overall therapeutic potential.[3][4][5]

This guide explores the multifaceted role of N-methylation, from its profound impact on peptide conformation to its functional consequences on stability, permeability, and receptor interaction.

The Structural Impact of N-Methylation: A Conformational Shift

The introduction of a methyl group onto a backbone amide nitrogen fundamentally alters the peptide's structural landscape. This seemingly minor addition has several key structural consequences:

-

Steric Hindrance and Conformational Restriction: The methyl group introduces steric bulk, which restricts the rotational freedom around the peptide bonds (phi, ψ, and omega torsion angles).[6] This constraint reduces the peptide's overall flexibility, which can "lock" it into a more defined, and potentially more bioactive, conformation.[1]

-

Elimination of Hydrogen Bond Donors: Each N-methylation removes an amide proton (N-H), a critical hydrogen bond donor.[4] This prevents the formation of intramolecular and intermolecular hydrogen bonds at that position, which directly influences secondary structure and interactions with proteases or receptors.[2]

-

Promotion of cis-Amide Bonds: While peptide bonds typically favor the trans conformation, N-methylation lowers the energy barrier for cis-trans isomerization. The presence of cis peptide bonds can induce unique turns and folds in the peptide backbone, significantly altering its three-dimensional shape.

These structural modifications are the root cause of the functional benefits observed in N-methylated peptides.

The Functional Consequences of N-Methylation

The conformational changes induced by N-methylation translate directly into improved pharmacological properties.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[2][4] Proteases recognize and cleave peptides based on specific backbone conformations and hydrogen bonding patterns. N-methylation disrupts these recognition sites by:

-

Sterically hindering the approach of the protease to the scissile bond.[1]

-

Removing the amide proton , which is often crucial for the enzyme's binding and catalytic mechanism.[2]

This increased stability leads to a longer in vivo half-life, a critical factor for therapeutic efficacy.[3]

Table 1: Comparative Proteolytic Stability of N-Methylated Peptides

| Peptide Sequence | N-Methylated Residue | Half-Life (t½) | Fold Increase in Stability | Reference |

|---|---|---|---|---|

| NNNNN-LK YDD-NNNNN | Unmodified | 1.4 min | - | [7] |

| NNNNN-L(N-Me-K )YDD-NNNNN | Lys (P1) | 101 min | 72 | [7] |

| NNNNN-LKY DD-NNNNN | Tyr (P1') | > 24 hours | > 1000 | [7] |

| NNNNN-LKYD D-NNNNN | Asp (P2') | > 24 hours | > 1000 | [7] |

| Cyclic Peptide 1 | Unmodified | > 360 min | - | [8] |

| Cyclic Peptide 3 (Tri-methylated) | Leu1, D-Leu2, Leu4 | > 360 min | (Stable) | [8] |

Note: Data demonstrates a dramatic increase in stability upon N-methylation at or near the protease cleavage site. Cyclic peptides are inherently more stable; further N-methylation maintains this stability.

Improved Membrane Permeability and Oral Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cell membranes, a key step towards oral bioavailability.[2][8] This is primarily achieved by reducing the desolvation penalty associated with moving from an aqueous environment into the lipid bilayer of a cell membrane. By removing hydrogen bond donors, N-methylation reduces the number of polar interactions with water molecules that must be broken.[1] Furthermore, the conformational rigidity can favor a structure that shields remaining polar groups and presents a more lipophilic exterior, a strategy observed in the orally bioavailable natural peptide, Cyclosporine A.[9]

Table 2: Comparative Membrane Permeability of N-Methylated Peptides

| Peptide | N-Methylation | PAMPA Permeability (%T) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |

|---|---|---|---|---|---|

| Cyclic Hexapeptide 1 | None | 2.1 ± 0.5 | - | - | [8] |

| Cyclic Hexapeptide 3 | Trimethylated | 26.1 ± 1.8 | 17.1 ± 1.2 | 28 (in rat) | [8] |

| Cyclic Hexapeptide 2 | None | 4.8 ± 0.7 | - | - | [8] |

| Cyclic Hexapeptide 4 | Trimethylated | 20.3 ± 1.6 | 12.8 ± 0.4 | - | [8] |

Note: Data shows a significant increase in both artificial (PAMPA) and cell-based (Caco-2) membrane permeability upon selective N-methylation, leading to substantial oral bioavailability in an animal model.

Modulated Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly context-dependent and can either increase or decrease affinity.[4] By constraining the peptide's conformation, N-methylation can pre-organize the peptide into its bioactive conformation, minimizing the entropic penalty of binding and thus increasing affinity and selectivity.[4] However, if the induced conformation is not optimal for the receptor's binding pocket, a decrease in affinity will be observed. Therefore, a systematic "N-methyl scan," where each residue is individually methylated, is often necessary to identify beneficial modification sites.

Table 3: Effect of N-Methylation on Somatostatin Receptor Binding Affinity (IC50, nM)

| Peptide Analog | N-Methylated Residue | hsst1 | hsst2 | hsst3 | hsst4 | hsst5 |

|---|---|---|---|---|---|---|

| Parent Peptide | None | 230 | 0.8 | 170 | >1000 | 18 |

| Analog 1 | D-Phe(5) | 1200 | 1.1 | 110 | >1000 | 22 |

| Analog 2 | Cys(6) | >1000 | 1.0 | 450 | >1000 | 110 |

| Analog 3 | Phe(7) | >1000 | >1000 | >1000 | >1000 | >1000 |

| Analog 4 | D-Trp(8) | 310 | 3.0 | 210 | >1000 | 0.5 |

| Analog 5 | Lys(9) | 390 | 1.0 | 250 | >1000 | 30 |

| Analog 6 | Thr(10) | >1000 | >1000 | >1000 | >1000 | >1000 |

Source: Adapted from literature. This table illustrates how N-methylation at D-Trp(8) dramatically and selectively increases affinity for the hsst5 receptor, while methylation at other positions, like Phe(7), abolishes binding across all subtypes.

Key Methodologies and Experimental Protocols

Synthesis of N-Methylated Peptides

This protocol describes a common method for N-methylating a peptide backbone directly on the solid-phase resin.

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Deprotonation: Treat the resin-bound peptide with a strong, non-nucleophilic base to deprotonate the backbone amide(s). A solution of Lithium tert-butoxide (LiOtBu) in dry THF is commonly used.[8] The reaction is typically agitated for 5-10 minutes.

-

Washing: Wash the resin thoroughly with dry THF to remove excess base.

-

Methylation: Add a solution of the methylating agent, typically methyl iodide (CH₃I), in a solvent like Dimethyl sulfoxide (DMSO).[8] The reaction is agitated for 1-2 hours.

-

Final Washing: Wash the resin extensively with DMSO, followed by Dichloromethane (DCM) and DMF to remove all reaction byproducts.

-

Confirmation: A small sample of resin can be cleaved and analyzed by mass spectrometry to confirm the success and extent of methylation before proceeding with further synthesis or final cleavage.

Incorporating pre-synthesized N-methylated amino acids during standard Solid-Phase Peptide Synthesis (SPPS) can be challenging due to steric hindrance.

-

Activation: Use a potent coupling reagent. O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) with 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective for coupling sterically hindered N-methylated residues.[7]

-

Reaction Conditions: Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid, 3.8-4 equivalents of HATU, and 8 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIEA) in DMF.[7][10]

-

Coupling: Add the activation mixture to the deprotected resin and allow the coupling reaction to proceed for 1-4 hours. Microwave-assisted coupling can significantly reduce reaction times.[3][11]

-

Monitoring: Monitor the coupling completion using a qualitative test like the bromophenol blue test, as the standard ninhydrin test does not work for secondary amines.[10]

Caption: Workflow for the on-resin N-methylation of a peptide using direct alkylation.

Proteolytic Stability Assay

-

Peptide Preparation: Prepare a stock solution of the peptide (e.g., 1 mM in water or a suitable buffer).

-

Incubation: Mix the peptide solution 1:1 (v/v) with fresh human serum or plasma to achieve the desired final concentration.[12] Incubate the mixture at 37°C with gentle shaking.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[2]

-

Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trichloroacetic acid (TCA), to the aliquot.[12] Incubate on ice for 10-30 minutes to precipitate serum proteins.

-

Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant, containing the remaining intact peptide, by reverse-phase HPLC (RP-HPLC).

-

Quantification: Quantify the peak area corresponding to the intact peptide at each time point. Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare a solution of the peptide (typically 50-100 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Prepare a matched buffer blank.

-

Instrument Setup: Use a CD spectropolarimeter. Purge the instrument with nitrogen gas. Set the measurement parameters: wavelength range (typically 195-260 nm for secondary structure), bandwidth, and scan speed.

-

Blank Measurement: Record a spectrum of the buffer blank in a 1 mm path length quartz cuvette.

-

Sample Measurement: Rinse the cuvette, then record the spectrum of the peptide solution using the identical instrument settings.

-

Data Processing: Subtract the buffer blank spectrum from the peptide sample spectrum to obtain the final CD spectrum.

-

Conversion: Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, number of residues, and cuvette path length. This normalization allows for comparison between different peptides.

-

Analysis: Analyze the resulting spectrum. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum near ~218 nm suggests β-sheet structure. Random coil peptides typically show a strong minimum below 200 nm.

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Donor Plate Preparation: Add a solution of the test peptide to the wells of a 96-well donor plate.

-

Membrane Coating: Coat the filter of a 96-well acceptor plate with an artificial membrane solution (e.g., lecithin in dodecane).

-

Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the peptide solution is in contact with the artificial membrane.

-

Incubation: Incubate the plate assembly for a specified period (e.g., 4-16 hours) to allow the peptide to diffuse from the donor well, through the membrane, into the acceptor well.

-

Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

-

Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters. Compare the Papp value to those of known high- and low-permeability control compounds (e.g., propranolol and mannitol).

Case Study: The Cyclosporine A Signaling Pathway

Cyclosporine A (CsA) is a powerful immunosuppressant and a prime example of a naturally occurring, orally bioavailable, and heavily N-methylated (7 of 11 residues) cyclic peptide. Its mechanism of action provides a clear illustration of how a specific, rigid conformation enables potent biological activity.

CsA functions by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation.[13][14]

-

Binding to Cyclophilin: Inside a T-cell, CsA binds with high affinity to the cytosolic protein cyclophilin A (CypA).[15]

-

Formation of a Composite Surface: This CsA-CypA complex forms a new composite surface that is the active entity.

-

Inhibition of Calcineurin: The complex binds to calcineurin, a calcium- and calmodulin-dependent phosphatase.[14][16] This binding physically blocks calcineurin from accessing its substrates.

-

NFAT Remains Phosphorylated: Calcineurin's primary substrate in this pathway is the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, CsA prevents the dephosphorylation of NFAT.[13]

-

Blocked Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm into the nucleus.

-

No IL-2 Gene Transcription: Without nuclear NFAT, the transcription of key cytokine genes, most importantly Interleukin-2 (IL-2), is not initiated.[16]

-

Suppressed Immune Response: The lack of IL-2 production prevents the full activation and proliferation of T-cells, resulting in immunosuppression.

Caption: The immunosuppressive signaling pathway of N-methylated peptide Cyclosporine A.

Logical Framework: The Multifaceted Effects of N-Methylation

The decision to incorporate N-methylation into a peptide lead requires a clear understanding of its interconnected effects. The modification initiates a cascade of changes starting from the molecular structure that propagates to its pharmacokinetic and pharmacodynamic properties.

Caption: Logical diagram illustrating the cascading effects of peptide N-methylation.

Conclusion

N-methylation is a robust and versatile strategy in medicinal chemistry for transforming promising peptide leads into viable drug candidates. By imposing conformational constraints and removing hydrogen bond donors, this modification directly addresses the primary liabilities of peptides: proteolytic instability and poor membrane permeability. While its impact on receptor binding must be empirically evaluated for each position, a systematic N-methyl scan can uncover analogues with dramatically improved affinity and selectivity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to rationally design, synthesize, and evaluate N-methylated peptides, ultimately accelerating the development of the next generation of peptide therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent pharmacological weaknesses, including susceptibility to enzymatic degradation and poor membrane permeability. A key strategy to overcome these limitations is the introduction of N-methylated amino acids into the peptide backbone. This modification, the substitution of an amide proton with a methyl group, can profoundly enhance the drug-like properties of peptides, transforming them into more robust and effective therapeutic candidates. This technical guide provides an in-depth review of the use of N-methylated amino acids, from synthesis and characterization to their impact on biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Advantages of N-Methylation: A Quantitative Perspective

The introduction of a methyl group on the amide nitrogen imparts several key advantages that can be quantified and compared. These benefits primarily stem from two main effects: steric hindrance and the removal of a hydrogen bond donor.

Enhanced Proteolytic Stability

N-methylation provides a steric shield that hinders the approach of proteolytic enzymes, which typically recognize and cleave peptide bonds through interactions with the backbone amides. This increased resistance to enzymatic degradation leads to a significantly longer in vivo half-life.[1]

| Peptide/Analog | Modification | Half-life in Human Serum (t½) | Fold Increase | Reference |

| Somatostatin Analog | Unmodified | ~3 min | - | [2] |

| Tri-N-methylated Somatostatin Analog | Three N-methyl groups | - | Significant increase | [3] |

| Ghrelin(1-8) | Unmodified | - | - | [4] |

| Ghrelin(1-8) Analog 22 | N-methylation at Leu5-Ser6 amide | Stable (> 24h) | - | [4] |

| Generic Peptide A | Unmodified | 15 min | - | Illustrative |

| Generic Peptide A (N-Me) | N-methylated | > 8 hours | > 32 | Illustrative |

Table 1: Enhancement of Proteolytic Stability. Data are illustrative and depend on the specific peptide sequence and position of N-methylation.

Improved Membrane Permeability and Oral Bioavailability

By eliminating a hydrogen bond donor, N-methylation reduces the desolvation penalty for a peptide to transition from an aqueous environment into the lipid bilayer of a cell membrane. This, coupled with an increase in lipophilicity, can dramatically improve passive diffusion across biological membranes, a critical step for oral bioavailability.[5][6]

| Peptide/Analog | Modification | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (rat) | Reference |

| Cyclic Hexapeptide | Unmodified | Low | - | [7] |

| Trimethylated Cyclic Hexapeptide | Three N-methyl groups | High | 28% | [7] |

| Veber-Hirschmann Somatostatin Analog | Unmodified | Low | <1% | [3] |

| Tri-N-methylated Veber-Hirschmann Analog | Three N-methyl groups | - | 10% | [3] |

Table 2: Improvement in Membrane Permeability and Oral Bioavailability. Caco-2 permeability is a common in vitro model for predicting intestinal drug absorption.[8][9][10][11]

Conformational Control and Receptor Affinity

The steric hindrance imposed by the N-methyl group restricts the conformational flexibility of the peptide backbone. This can "lock" the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity. However, this effect is highly context-dependent, and an unfavorable conformational lock can also decrease affinity. A systematic "N-methyl scan," where each amino acid is individually N-methylated, is often employed to identify positions where the modification is beneficial.[1][12][13]

| Peptide Analog (Somatostatin Series) | N-Methylated Residue | sst5 Receptor Affinity (Kd, nM) | Effect on Affinity | Reference |

| Parent Peptide | None | - | - | |

| Analog 1 | D-Trp8 | High Affinity | Increased | [1] |

| Analog 2 | Phe7 | Affinity Destroyed | Decreased | [1] |

| Analog 3 | Thr10 | Affinity Destroyed | Decreased | [1] |

| c(RGDfV) | None | - | - | [14] |

| Cilengitide (c(RGDf(NMe)V)) | Val | Higher affinity for αvβ3 and αvβ5 | Increased | [14] |

Table 3: Context-Dependent Effects on Receptor Binding Affinity. The impact of N-methylation is highly dependent on the specific residue and its role in receptor interaction.

Experimental Protocols

The successful application of N-methylated amino acids in drug discovery relies on robust synthetic and analytical methodologies.

Synthesis of N-Methylated Peptides: On-Resin N-Methylation

On-resin N-methylation is a common and efficient method for introducing this modification during solid-phase peptide synthesis (SPPS). The following protocol is a generalized procedure.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfate or methyl iodide

-

2-Mercaptoethanol

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-based SPPS protocols.

-

Fmoc Deprotection: Remove the final Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF.

-

On-Resin N-Methylation (Three-Step Procedure):

-

Sulfonylation: Treat the resin-bound peptide with o-NBS-Cl and a base like collidine or DIPEA in a solvent such as NMP or DCM. This protects the amine as a sulfonamide.

-

Methylation: Introduce the methyl group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as DBU or potassium carbonate.

-

Desulfonylation: Remove the o-NBS protecting group using a thiol, such as 2-mercaptoethanol or thiophenol, and a base like DBU in DMF.

-

-

Coupling of the next amino acid: Coupling an amino acid to an N-methylated residue is often challenging due to steric hindrance. Use a more powerful coupling agent like HATU and extend the coupling time. Microwave-assisted coupling can also enhance efficiency.[15]

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of N-Methylated Peptides

Unambiguous confirmation of N-methylation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed.

NMR Spectroscopy:

NMR is considered the gold standard for confirming N-methylation as it provides direct structural information.

-

¹H NMR: The protons of the N-methyl group typically appear as a sharp singlet in the chemical shift range of 2.6 - 3.1 ppm.

-

¹³C NMR: The carbon of the N-methyl group gives a distinct signal in the range of 30 - 40 ppm.

-

2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates the ¹H and ¹³C signals of the N-methyl group, providing strong evidence of its presence. The Heteronuclear Multiple Bond Correlation (HMBC) experiment can further confirm the location of the N-methyl group by showing a correlation between the N-methyl protons and the alpha-carbon of the corresponding amino acid.

Mass Spectrometry:

MS is a highly sensitive technique used to confirm the mass change associated with N-methylation.

-

Principle: N-methylation results in a mass increase of 14.01565 Da per methyl group. High-resolution mass spectrometry can accurately detect this mass shift in the parent ion.

-

Tandem MS (MS/MS): Fragmentation of the peptide ion can help to localize the N-methylation to a specific amino acid residue by observing a +14 Da mass shift in the corresponding fragment ions.

Visualizing the Impact: Signaling Pathways and Workflows

The strategic use of N-methylated amino acids can be visualized to better understand their application in modulating biological pathways and the experimental workflows involved.

Modulating Protein-Protein Interactions: The p53-MDM2 Case

N-methylated peptides can be designed as inhibitors of protein-protein interactions (PPIs), which are often challenging targets for small molecules.[5][16][17][18][19][20][21] The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy.[16][17][19] N-methylation can be used to stabilize the helical conformation of p53-derived peptides, enhancing their binding to MDM2 and disrupting the p53-MDM2 interaction.[22]

Targeting G-Protein Coupled Receptors: The Ghrelin Receptor Example

N-methylated peptides can act as potent and stable agonists or antagonists of G-protein coupled receptors (GPCRs).[4][23][24][25][26][27][28] Ghrelin, a peptide hormone that stimulates appetite and growth hormone release, acts through the ghrelin receptor (GHSR1a).[29][30] N-methylated ghrelin analogs have been developed to improve stability and activity.[4]

A General Experimental Workflow

The process of designing, synthesizing, and evaluating N-methylated peptides follows a structured workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Caco-2 cell permeability and stability of two d-glucopyranuronamide conjugates of thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Somatostatin receptor 1 selective analogues: 2. N(alpha)-Methylated scan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl scanning approach for enhancing the biological activity of the linear peptidic natural product, efrapeptin C - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04384G [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 16. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]

- 17. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel analogs of ghrelin: physiological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pre-assembled GPCR signaling complexes mediate unique cellular responses to ultra-low ligand concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. researchgate.net [researchgate.net]

- 27. Discovery of Human Signaling Systems: Pairing Peptides to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and biological evaluation of an orally active ghrelin agonist that stimulates food consumption and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Reactome | Synthesis, secretion, and deacylation of Ghrelin [reactome.org]

Fmoc-N-Me-Phe-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Phe-OH (N-α-Fmoc-N-α-methyl-L-phenylalanine) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced therapeutic properties. The N-methyl group provides steric hindrance that can increase resistance to enzymatic degradation and modulate the conformational flexibility of the peptide backbone, potentially leading to improved bioavailability and bioactivity.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for a mild deprotection strategy using a weak base, which is a cornerstone of modern peptide chemistry.[3][4]

This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, offering experimental considerations and best practices to ensure its integrity and performance in research and drug development.

Chemical Properties and Stability Profile

The stability of this compound is intrinsically linked to the chemical nature of the Fmoc protecting group. The Fmoc group is notoriously labile to basic conditions, a feature exploited for its removal during SPPS.[][6] Conversely, it exhibits significant stability in acidic environments.[][7]

Key Stability Considerations:

-

Base Lability: The Fmoc group is readily cleaved by primary and secondary amines, such as piperidine, which is the standard reagent for deprotection in SPPS.[7] Exposure to even weak bases can lead to premature deprotection and degradation of the starting material.

-

Thermal Stability: While generally stable at recommended storage temperatures, Fmoc-protected amino acids can undergo thermal cleavage at elevated temperatures. For instance, studies have shown that the Fmoc group can be cleaved in DMSO at 120°C without the presence of a base.[8][9]

-

Solution Stability: Solutions of Fmoc-amino acids in solvents like dimethylformamide (DMF) are generally stable for short periods (up to a week or two) when stored refrigerated.[7] However, prolonged storage in solution is not recommended due to the potential for slow degradation.

Quantitative Data on Storage and Stability

| Condition | Form | Temperature | Duration | Source(s) |

| Long-term Storage | Powder | -20°C | Up to 3 years | [3][10] |

| Short-term Storage | Powder | 2-8°C | Not specified | [4][8][11] |

| In Solvent (e.g., DMSO) | Solution | -80°C | Up to 1 year | [3] |

| In Solvent (e.g., DMSO) | Solution | -20°C | Up to 1 month | [] |

It is imperative to keep the compound away from moisture to prevent hydrolysis.[3]

Experimental Protocols: Assessing Purity and Stability

To ensure the quality of this compound, particularly after long-term storage or when troubleshooting peptide synthesis, several analytical methods can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of Fmoc-amino acids.

-

Objective: To quantify the purity of this compound and detect the presence of impurities.

-

Methodology:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is employed.

-

Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (around 265 nm or 300 nm).[3]

-

-

Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. Impurities such as free N-Me-Phe-OH, dipeptides, or β-alanyl adducts may be detected as separate peaks.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and can be used to identify impurities.

-

Objective: To verify the chemical structure of this compound and detect any structural changes or impurities.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Compare the obtained spectra with a reference spectrum to confirm the presence of all expected protons and carbons and to ensure the absence of significant impurity signals.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Objective: To verify the correct molecular weight of this compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound.

-

Analysis: Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to generate ions and determine the mass-to-charge ratio.

-

Confirmation: The measured molecular weight should correspond to the calculated molecular weight of C₂₅H₂₃NO₄ (401.45 g/mol ).

-

Visualizing Workflows and Degradation Pathways

Handling and Storage Workflow

To maintain the integrity of this compound, a systematic approach to handling and storage is crucial.

Caption: Recommended workflow for handling and storage of this compound.

Potential Degradation Pathway

The primary degradation pathway for this compound under unintended conditions involves the cleavage of the Fmoc group.

Caption: Base-catalyzed degradation pathway of the Fmoc protecting group.

Quality Control Experimental Workflow

A robust quality control workflow is essential for verifying the integrity of this compound.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 8. chimia.ch [chimia.ch]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

The Chemical Profile and Synthetic Integration of Fmoc-N-Me-Phe-OH: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-N-Me-Phe-OH (Fmoc-N-methyl-L-phenylalanine), a critical building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines its chemical properties, CAS number, and molecular weight, and details its application in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a derivative of the amino acid phenylalanine, featuring an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl group on the alpha-amine. This modification is strategically employed in peptide synthesis to enhance the pharmacokinetic properties of the resulting peptides.

| Parameter | Value | Reference |

| CAS Number | 77128-73-5 | [1][2][3][4][5] |

| Molecular Weight | 401.45 g/mol | [1][3][4][5][6] |

| Molecular Formula | C25H23NO4 | [1][2][3][4][6] |

| Synonyms | Fmoc-N-methyl-L-phenylalanine, N-α-Fmoc-N-α-methyl-L-phenylalanine | [1][2][3][4] |

| Appearance | White to off-white powder | [2][3] |

| Purity | ≥98% (HPLC) | [2][3] |

| Storage Conditions | 0 - 8 °C | [2][3] |

Application in Solid-Phase Peptide Synthesis

This compound is a valuable reagent in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptide sequences. The N-methylation of the peptide backbone can confer several advantageous properties to the final peptide, including increased resistance to proteolytic degradation, enhanced membrane permeability, and improved bioavailability. Peptides incorporating N-methylated amino acids, such as N-methyl-phenylalanine, are being explored for their potential as blood-brain barrier shuttles, enabling the delivery of therapeutic agents to the central nervous system.

Experimental Protocol: Incorporation of this compound via SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support resin. This process involves two key stages: the deprotection of the N-terminal Fmoc group of the resin-bound amino acid and the subsequent coupling of the this compound.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)[1][7]

-

Coupling Reagents:

-

A carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC)

-

An activating agent, such as OxymaPure® or 1-hydroxybenzotriazole (HOBt)

-

-

Base: N,N-diisopropylethylamine (DIEA)

-

Solvents: DMF, dichloromethane (DCM), isopropanol (IPA)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: The resin is initially swelled in a suitable solvent, typically DMF or DCM, for a period of 30 minutes to 1 hour to ensure optimal reaction conditions.[7]

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.[1][5][7] This reaction is typically allowed to proceed for 5-10 minutes and is often repeated to ensure complete deprotection.[5] The resin is then thoroughly washed with DMF and IPA to remove residual piperidine and byproducts.[5]

-

Coupling of this compound:

-

This compound (typically 1.5-2 equivalents relative to the resin loading) is dissolved in DMF along with the activating agent.[5]

-

The coupling reagent (e.g., DIC) and a base (e.g., DIEA) are added to the solution to activate the carboxylic acid of the this compound.[5]

-

The activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature under an inert atmosphere.[5]

-

-

Washing: Following the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.[5]

-

Cycle Repetition: These deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[5][7]

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, the final N-terminal Fmoc group is removed. The peptide is then cleaved from the resin support, and all side-chain protecting groups are removed using a cleavage cocktail, which typically consists of trifluoroacetic acid (TFA) with various scavengers.[5]

-

Purification: The crude peptide is precipitated in cold ether and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become the predominant method for chemically synthesizing peptides due to its efficiency and amenability to automation.[1][2] Central to modern SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, which offers milder reaction conditions compared to the traditional Boc/Benzyl approach.[1][3] This guide provides a comprehensive technical overview of the principles, reagents, and protocols associated with the use of Fmoc-protected amino acids in SPPS.

The Core Principle: Orthogonal Protection

SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2][4] To ensure the correct sequence is assembled, the α-amino group of the incoming amino acid must be temporarily blocked or "protected" to prevent self-polymerization.[1] The Fmoc/tBu strategy is considered "orthogonal," meaning the temporary α-amino protecting group (Fmoc) and the permanent side-chain protecting groups (often tert-Butyl based) can be removed under different chemical conditions.[5]

-

Fmoc Group (Temporary): Removed by a mild base, typically piperidine.[4]

-

Side-Chain Groups (Permanent): Removed at the end of the synthesis by a strong acid, such as trifluoroacetic acid (TFA).[1][6]

This orthogonality is a key advantage, as it prevents the premature loss of side-chain protecting groups during the iterative deprotection steps of the synthesis cycle.[1][5]

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle adding one amino acid to the chain. The fundamental steps are deprotection, washing, coupling, and a final washing step.[7]

Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step 1: Fmoc Deprotection

The cycle begins by removing the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.[4] This is achieved through a base-catalyzed β-elimination mechanism.[8][9] A secondary amine, most commonly piperidine, abstracts the acidic proton from the fluorene ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to form a stable adduct, driving the reaction to completion.[8][9][10]

Caption: Mechanism of Fmoc deprotection using piperidine to yield a free amine.

The formation of the DBF-piperidine adduct can be monitored spectrophotometrically around 301 nm to quantify the reaction's progress.[8][]

Step 2: Washing

After deprotection, the resin must be thoroughly washed to remove all traces of the deprotection reagent (e.g., piperidine) and the dibenzofulvene adduct.[12] Dimethylformamide (DMF) is the most common solvent for this step. Inadequate washing can lead to side reactions in the subsequent coupling step.

Step 3: Amino Acid Coupling

In the coupling step, the next Fmoc-protected amino acid is added to the free N-terminal amine of the growing peptide chain. The carboxylic acid of the incoming amino acid must first be "activated" to facilitate the formation of the amide (peptide) bond.[13] This is typically achieved using a coupling reagent.

Caption: Activation of an Fmoc-amino acid and subsequent coupling to the peptide chain.

A wide variety of coupling reagents are available, often categorized as carbodiimides (e.g., DIC) or phosphonium/aminium salts (e.g., HBTU, HATU, PyBOP).[13][14][15] The choice of reagent can impact coupling efficiency and the risk of side reactions like racemization.[13][14]

Step 4: Final Wash

Following the coupling reaction, another series of washes (typically with DMF) is performed to remove excess amino acid, coupling reagents, and any soluble by-products.[4] The resin is now ready for the next cycle of deprotection.

Key Reagents and Considerations

Side-Chain Protection

To prevent unwanted side reactions, the reactive functional groups on amino acid side chains must also be protected.[1] In the Fmoc/tBu strategy, these protecting groups are designed to be stable to the mild base used for Fmoc removal but labile to the final strong acid cleavage.[6]

| Amino Acid | Side-Chain Protecting Group | Abbreviation |

| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |

| Asp, Glu | tert-Butyl ester | OtBu |

| Cys, His, Asn, Gln | Trityl | Trt |

| Lys, Trp | tert-Butoxycarbonyl | Boc |

| Ser, Thr, Tyr | tert-Butyl ether | tBu |

| Table 1: Common side-chain protecting groups used in Fmoc/tBu SPPS.[5][16] |

Coupling Reagents

The selection of a coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids or "difficult" sequences.[13]

| Reagent Class | Examples | Key Features |

| Carbodiimides | DIC (Diisopropylcarbodiimide) | Forms a soluble urea by-product, easy to wash away. Often used with additives like HOBt or Oxyma to reduce racemization.[14][15] |

| Aminium/Uronium | HBTU, HATU, TBTU | Highly efficient and fast-acting. Require the presence of a non-nucleophilic base (e.g., DIPEA).[13][15] |

| Phosphonium | PyBOP, PyAOP | Very effective for difficult couplings, including N-methyl amino acids.[14] |

| Table 2: Common classes of coupling reagents in Fmoc-SPPS. |

Final Cleavage and Deprotection